molecular formula C8H14FNO2 B13512306 Methyl 2-fluoro-2-(piperidin-4-yl)acetate

Methyl 2-fluoro-2-(piperidin-4-yl)acetate

Cat. No.: B13512306
M. Wt: 175.20 g/mol
InChI Key: JCBICQRDDUUZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The presence of the piperidine ring in this compound makes it a valuable scaffold for the development of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine-4-carboxylic acid with methyl fluoroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the fluoro group by the piperidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-fluoro-2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Methyl 2-fluoro-2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives such as:

    Methyl 2-(piperidin-4-yl)acetate: Lacks the fluoro group, resulting in different chemical and biological properties.

    2-Fluoro-2-(piperidin-4-yl)ethanol: Contains an alcohol group instead of an ester, affecting its reactivity and applications.

    Piperidine-4-carboxylic acid: A precursor in the synthesis of various piperidine derivatives

The presence of the fluoro group in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

methyl 2-fluoro-2-piperidin-4-ylacetate

InChI

InChI=1S/C8H14FNO2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h6-7,10H,2-5H2,1H3

InChI Key

JCBICQRDDUUZTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCNCC1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.